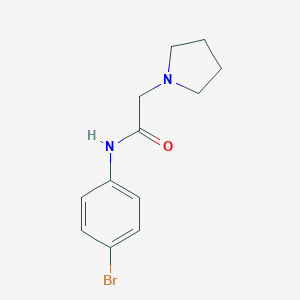

N-(4-bromophenyl)-2-pyrrolidin-1-ylacetamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-2-pyrrolidin-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O/c13-10-3-5-11(6-4-10)14-12(16)9-15-7-1-2-8-15/h3-6H,1-2,7-9H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUKYSPWIBXVXME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(=O)NC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360228 | |

| Record name | BAS 08233663 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89473-71-2 | |

| Record name | BAS 08233663 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution of α-Haloacetamides

A widely reported strategy involves the substitution of α-haloacetamides with pyrrolidine. For instance, 2-bromo-N-(4-bromophenyl)acetamide serves as a key intermediate, where the bromine atom at the α-position undergoes nucleophilic displacement by pyrrolidine. This method mirrors protocols used for pyrovalerone analogs.

General Procedure :

-

Synthesis of 2-bromo-N-(4-bromophenyl)acetamide :

-

Pyrrolidine Substitution :

Key Data :

Direct Acylation of 4-Bromoaniline with Preformed 2-Pyrrolidinylacetyl Chloride

An alternative route employs 2-pyrrolidin-1-ylacetyl chloride , synthesized from 2-pyrrolidin-1-ylacetic acid and thionyl chloride. This acyl chloride is then coupled with 4-bromoaniline under Schotten-Baumann conditions.

Procedure :

-

Synthesis of 2-pyrrolidin-1-ylacetyl chloride :

-

Amide Coupling :

Advantages :

Optimization and Mechanistic Insights

Solvent and Temperature Effects

-

Ether vs. Ethanol : Ether slows the reaction but minimizes side products (e.g., over-alkylation), whereas ethanol accelerates substitution but may require stricter temperature control.

-

Low-Temperature Quenching : Acidic workup at 0°C improves purity by precipitating unreacted starting materials.

Analytical Characterization

Spectroscopic Data

Purity and Yield Optimization

-

Recrystallization : Ethanol/ether mixtures (1:3) yield crystals with >98% purity.

-

Chromatography : Silica gel (petroleum ether:EtOAc 7:3) resolves byproducts in small-scale syntheses.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| α-Bromo Substitution | 70–80 | 95–98 | High |

| Direct Acylation | 75–85 | 97–99 | Moderate |

Key Trade-offs :

-

α-Bromo Route : Higher scalability but requires handling hazardous bromoacetyl chloride.

-

Direct Acylation : Safer but depends on pre-synthesized acyl chloride.

Industrial and Environmental Considerations

Chemical Reactions Analysis

Structural Features and Reactivity Hotspots

Molecular Formula : C₁₂H₁₅BrN₂O

Key functional groups :

-

4-Bromophenyl ring : Electrophilic substitution site

-

Acetamide group : Hydrolysis/condensation potential

-

Pyrrolidine nitrogen : Nucleophilic character

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Mechanistic Insight :

Protonation of the carbonyl oxygen in acidic conditions increases electrophilicity, facilitating nucleophilic attack by water. In basic conditions, hydroxide ions directly attack the carbonyl carbon .

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom on the phenyl ring participates in SNAr reactions under specific conditions:

Key Factors :

-

Electron-withdrawing acetamide group activates the ring for SNAr

Oxidation Reactions

The pyrrolidine ring undergoes regioselective oxidation:

| Oxidizing Agent | Conditions | Major Product | Selectivity | Source |

|---|---|---|---|---|

| mCPBA | CH₂Cl₂, 0°C → RT | N-(4-bromophenyl)-2-(pyrrolidine-N-oxide)acetamide | 89% | |

| KMnO₄ | H₂O/acetone, 50°C | Acetamide with γ-lactam formation | 67% |

Notable Observation :

mCPBA oxidation preferentially targets the pyrrolidine nitrogen over the acetamide group .

Reduction Reactions

Selective reduction of the acetamide carbonyl:

Critical Note :

LiAlH₄ achieves full carbonyl reduction while preserving the bromine substituent .

Photochemical Reactions

UV-induced radical reactions involving the C-Br bond:

| Wavelength | Solvent | Major Pathway | Quantum Yield | Source |

|---|---|---|---|---|

| 254 nm | MeCN | Homolytic C-Br cleavage | Φ = 0.32 | |

| 365 nm | Benzene | Intramolecular H-abstraction | Φ = 0.18 |

Applications :

Photodebromination enables synthesis of unsubstituted phenyl derivatives under controlled conditions.

Cross-Coupling Reactions

Suzuki-Miyaura coupling using the bromophenyl group:

Optimization Data :

Stability Profile

Key Degradation Pathways :

-

Thermal (>200°C): Decomposition via C-N bond cleavage (TGA data: onset 215°C)

-

UV Exposure : Gradual debromination (t₁/₂ = 48 hr under ambient light)

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, particularly in pharmaceutical intermediate synthesis and materials science applications.

Scientific Research Applications

Antimicrobial Properties

Research indicates that N-(4-bromophenyl)-2-pyrrolidin-1-ylacetamide exhibits significant antimicrobial activity against various bacterial strains. Its efficacy has been tested against both Gram-positive and Gram-negative bacteria, showing minimal inhibitory concentration (MIC) values that suggest potential as a broad-spectrum antimicrobial agent.

Case Study: Antibacterial Activity

In a study assessing the antibacterial properties of several compounds, N-(4-bromophenyl)-2-pyrrolidin-1-ylacetamide demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.005 to 0.025 mg/mL. This positions the compound as a candidate for further development in treating bacterial infections .

Antiproliferative Effects

The compound has also been evaluated for its antiproliferative effects on various cancer cell lines. Preliminary studies suggest that it may inhibit cell growth through modulation of specific signaling pathways involved in proliferation.

Table 2: Antiproliferative Activity

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

Applications in Drug Discovery

N-(4-bromophenyl)-2-pyrrolidin-1-ylacetamide serves as a valuable scaffold in the design of novel therapeutic agents. Its structural features allow for modifications that can enhance potency and selectivity for specific biological targets.

Case Study: Glycine Transporter Inhibition

Research has shown that derivatives of pyrrolidine compounds can act as selective inhibitors of the glycine transporter GlyT1, which is implicated in disorders such as schizophrenia. N-(4-bromophenyl)-2-pyrrolidin-1-ylacetamide could be modified to enhance its inhibitory effects on GlyT1, presenting a potential avenue for developing treatments for glutamatergic dysfunction .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-pyrrolidin-1-ylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The pharmacological profile of N-(4-bromophenyl)-2-pyrrolidin-1-ylacetamide is influenced by its substituents. Below is a comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Key Observations :

- FPR Modulation: AMC3’s pyridinone substituent is critical for FPR binding, a feature absent in the target compound .

- Antimicrobial Activity : The methoxyphenyl analog () shows direct antimicrobial effects, likely due to structural similarity to penicillin’s lateral chain .

- Role of Heterocycles: Pyrimidine (4f) and pyridinone (AMC3) rings may enhance target engagement through hydrogen bonding or aromatic interactions .

Spectral and Stability Data

- IR Spectroscopy : Compounds like 4f exhibit strong absorption bands at ~1683 cm⁻¹ (amide C=O stretch) and ~1259 cm⁻¹ (C-N stretch), consistent with the acetamide backbone .

- NMR Data : The target compound’s pyrrolidine protons would resonate near δ 1.8–3.0 ppm (aliphatic region), whereas pyrimidine-containing analogs (e.g., 4f) show aromatic protons upfield at δ 6.1–8.1 ppm .

Biological Activity

N-(4-bromophenyl)-2-pyrrolidin-1-ylacetamide is an organic compound that has attracted considerable attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

N-(4-bromophenyl)-2-pyrrolidin-1-ylacetamide consists of a bromophenyl group attached to a pyrrolidinylacetamide moiety. The presence of the bromine atom enhances its reactivity and ability to interact with biological targets. The compound's structure can be represented as follows:

The biological activity of N-(4-bromophenyl)-2-pyrrolidin-1-ylacetamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : It has been shown to inhibit various enzymes, which can lead to altered metabolic pathways in cells. For example, it may inhibit caspase enzymes involved in apoptosis, thereby influencing cell survival .

- Receptor Binding : The compound can bind to specific receptors, modulating their activity. This interaction can lead to various biological effects, including anticancer activity by disrupting signaling pathways critical for tumor growth .

Biological Activity and Therapeutic Potential

Research has demonstrated several promising biological activities associated with N-(4-bromophenyl)-2-pyrrolidin-1-ylacetamide:

-

Anticancer Activity :

- Studies indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A-431 (epidermoid carcinoma) cells. The mechanism involves induction of apoptosis through caspase activation .

- A comparative study showed that derivatives of this compound had enhanced anticancer properties when combined with other chemotherapeutic agents like doxorubicin, suggesting potential for combination therapies .

- Antimicrobial Properties :

-

Anti-inflammatory Effects :

- The compound has also been investigated for its anti-inflammatory properties, showing potential in inhibiting nitric oxide production in response to lipopolysaccharide (LPS) stimulation, which is crucial for managing inflammatory diseases.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of N-(4-bromophenyl)-2-pyrrolidin-1-ylacetamide and its derivatives:

Q & A

Q. How can researchers optimize the synthesis of N-(4-bromophenyl)-2-pyrrolidin-1-ylacetamide derivatives to improve yields and purity?

Methodological Answer:

- Coupling Reagents: Use carbodiimide-based reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate amide bond formation between bromophenylacetic acid and amines. Triethylamine can act as a base to neutralize byproducts .

- Purification: Employ column chromatography or recrystallization from solvents like dichloromethane to isolate pure products. Monitor reaction progress via thin-layer chromatography (TLC) .

- Temperature Control: Maintain low temperatures (e.g., 273 K) during coupling to minimize side reactions .

Q. What spectroscopic and crystallographic methods are critical for characterizing N-(4-bromophenyl)-2-pyrrolidin-1-ylacetamide and its analogs?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to confirm substituent positions and assess purity. For example, aromatic protons in the 4-bromophenyl group resonate at δ ~7.3–7.5 ppm .

- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation (e.g., methylene chloride) and refine structures using SHELXL. Key parameters include bond lengths (e.g., C–Br: ~1.89 Å) and hydrogen-bonding motifs .

- Mass Spectrometry: Validate molecular weight using high-resolution mass spectrometry (HRMS) or ESI-MS .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of bromophenyl-containing acetamides, and how can they be addressed?

Methodological Answer:

- Disorder in Crystal Packing: Bromine’s heavy-atom effect can complicate refinement. Use SHELXL’s constraints for anisotropic displacement parameters and validate with R-factor convergence (<5%) .

- Hydrogen Bonding Networks: Weak intermolecular interactions (e.g., C–H···O/N) may lead to ambiguous packing. Analyze Hirshfeld surfaces to map interaction contributions .

- Validation Tools: Employ PLATON or checkCIF to identify geometric outliers (e.g., bond angle deviations >5°) .

Q. How do structural modifications influence the biological activity of bromophenyl acetamide derivatives?

Methodological Answer:

- Electron-Withdrawing Groups: Para-substituted bromine enhances antimicrobial and anticancer activity by increasing electrophilicity. Compare IC values in SAR studies (e.g., derivatives with –Br vs. –Cl substituents) .

- Receptor Binding: For FPR2 agonists, use calcium mobilization assays in human neutrophils to quantify activation. Derivatives with methoxybenzyl groups show higher specificity (EC < 1 μM) .

- Molecular Docking: Validate ligand-receptor interactions (e.g., FPR2 binding pockets) using AutoDock Vina. Match docking scores with experimental IC data .

Q. How can researchers resolve contradictions in kinetic data when using vanadium complexes with bromophenyl acetamides as polymerization initiators?

Methodological Answer:

- Rate Law Analysis: Determine reaction orders via variable time experiments. For example, the rate of methylmethacrylate polymerization shows a 0.5-order dependence on initiator concentration and 1.8-order on monomer concentration. Use nonlinear regression to reconcile deviations .

- Inhibition Studies: Monitor radical scavengers (e.g., TEMPO) to confirm absence of inhibition. Validate via gel permeation chromatography (GPC) for polymer chain-length consistency .

Q. What strategies are effective in validating computational models of bromophenyl acetamide derivatives against experimental data?

Methodological Answer:

- DFT Calculations: Compare computed (e.g., Gaussian 09) vs. experimental bond lengths (e.g., C–N: 1.33 Å) and vibrational spectra. Use RMSD thresholds (<0.05 Å) for validation .

- Free Energy Perturbation (FEP): Predict binding affinities for FPR ligands and correlate with surface plasmon resonance (SPR) data .

- Dynamic Light Scattering (DLS): Assess colloidal stability of derivatives in aqueous media to validate solubility predictions .

Data Contradiction Analysis

Q. How should researchers address discrepancies between crystallographic data and computational geometry optimizations?

Methodological Answer:

- Conformational Sampling: Perform molecular dynamics (MD) simulations (e.g., GROMACS) to identify low-energy conformers matching crystal structures.

- Thermal Motion Artifacts: Refine X-ray data with TLS parameterization in SHELXL to account for anisotropic displacement .

- Benchmarking: Cross-validate with neutron diffraction or high-pressure crystallography for high-Z elements like bromine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.